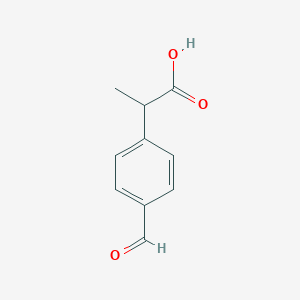

2-(4-Formylphenyl)propionic acid

Overview

Description

2-(4-Formylphenyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is a degradation product of ibuprofen , which primarily targets the Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

As a degradation product of Ibuprofen, it might share some similarities in its mode of action. Ibuprofen works by inhibiting the enzyme Prostaglandin G/H synthase 1, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

Prostaglandins are key mediators of inflammation and pain, and their reduction can alleviate these symptoms .

Result of Action

It is known to be more toxic than ibuprofen, with acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Biochemical Analysis

Biochemical Properties

It is known that it has a melting point of over 75°C and a predicted boiling point of 352.3±17.0 °C . It is slightly soluble in DMSO and Methanol . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that it is more toxic than Ibuprofen and has acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .

Temporal Effects in Laboratory Settings

Biological Activity

2-(4-Formylphenyl)propionic acid, with the chemical formula CHO, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propionic acid featuring a formyl group at the para position of a phenyl ring. Its unique structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at concentrations around 100 µg/mL, it demonstrated a reduction in TNF-α levels by approximately 44-79% when PBMCs were stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Antioxidant Activity

The compound also displays antioxidant properties . Preliminary studies suggest that it can scavenge free radicals, which contributes to its protective effects against oxidative stress. This activity is crucial for mitigating cellular damage in various pathological conditions .

Cytotoxicity and Cell Viability

In toxicity assessments, this compound has shown low cytotoxicity, with cell viability remaining above 90% in treated cultures compared to controls. This aspect is particularly important for its potential therapeutic applications, as it indicates a favorable safety profile .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The formyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the compound can undergo hydrolysis to release active forms that participate in various biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)propionic acid | Hydroxyl group instead of formyl | Anti-inflammatory |

| 2-(4-Formylphenyl)acetic acid | Acetic acid backbone | Limited anti-inflammatory |

| 2-(4-Formylphenyl)butyric acid | Butyric acid backbone | Potentially similar effects |

The presence of the formyl group combined with the propionic acid moiety in this compound provides distinct reactivity and functional properties compared to these similar compounds.

Case Studies and Research Findings

- Study on Cytokine Release : In a controlled study, PBMCs treated with varying concentrations of this compound showed a significant decrease in cytokine release compared to untreated controls. The highest dose resulted in a notable increase in IL-10 production, suggesting potential benefits in chronic inflammatory conditions .

- Antioxidant Evaluation : Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent .

- Safety Assessment : Long-term toxicity studies indicated that administration of this compound did not lead to significant adverse effects in animal models, supporting its safety for potential therapeutic use .

Properties

IUPAC Name |

2-(4-formylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXYHYOWEQQFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-07-7 | |

| Record name | 2-(4-Formylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.